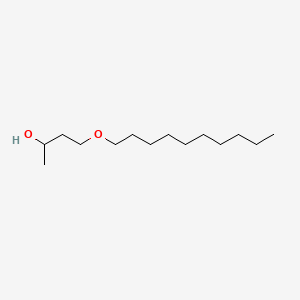

4-(Decyloxy)-2-butanol

Description

4-(Decyloxy)-2-butanol is a secondary alcohol featuring a decyloxy (-O-C₁₀H₂₁) substituent at the 4-position of the 2-butanol backbone. For instance, 4-(4-hydroxyphenyl)-2-butanol (rhododendrol), a related 2-butanol derivative, is known for its use in cosmetics and associated adverse effects like leukoderma . This underscores the importance of understanding substituent effects on physicochemical and biological properties in such compounds.

Properties

CAS No. |

97209-96-6 |

|---|---|

Molecular Formula |

C14H30O2 |

Molecular Weight |

230.39 g/mol |

IUPAC Name |

4-decoxybutan-2-ol |

InChI |

InChI=1S/C14H30O2/c1-3-4-5-6-7-8-9-10-12-16-13-11-14(2)15/h14-15H,3-13H2,1-2H3 |

InChI Key |

UCMHUESBHQTSMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOCCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decyloxy)-2-butanol typically involves the reaction of 4-hydroxy-2-butanol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the decyloxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Decyloxy)-2-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 4-(decyloxy)-2-butanone or 4-(decyloxy)-2-butanal.

Reduction: Formation of decane and butane derivatives.

Substitution: Formation of various substituted butanol derivatives depending on the nucleophile used.

Scientific Research Applications

Biofuels

One of the most promising applications of 4-(decyloxy)-2-butanol is in the field of biofuels. Butanol, including its derivatives, has been researched for its potential as a renewable energy source due to several advantageous properties:

- Higher Energy Content : Butanol has a higher energy density compared to ethanol, making it a more efficient fuel alternative.

- Compatibility with Existing Infrastructure : It can be blended with gasoline and used in existing engines without significant modifications.

- Microbial Production : Research indicates that certain microorganisms can produce butanol through fermentation processes, suggesting a sustainable production pathway.

Case Study: Microbial Production of Butanol

A study demonstrated the capability of Saccharomyces cerevisiae to produce butanol under anaerobic conditions. The engineered strains showed promising results in utilizing various substrates to generate butanol, highlighting the potential for biotechnological approaches to biofuel production .

Chemical Synthesis

This compound serves as a valuable reagent in organic synthesis. Its properties allow it to act as both a solvent and a reactant in various chemical reactions:

- Solvent Properties : Its high boiling point and low volatility make it suitable for high-temperature reactions.

- Reagent Role : It can participate in nucleophilic substitution reactions due to the presence of the hydroxyl group.

Application Example

In organic synthesis, butanol derivatives are often used to create esters or ethers through reactions with carboxylic acids or alcohols. This versatility makes this compound an important compound in chemical manufacturing processes.

Solvent in Industrial Applications

The compound is also utilized as a solvent in various industrial applications:

- Paints and Coatings : Its ability to dissolve a wide range of substances makes it ideal for use in paints and coatings formulations.

- Adhesives : It enhances the performance of adhesives by improving the solubility of polymer components.

Safety and Environmental Considerations

While this compound shows promise in various applications, safety considerations are crucial:

- Toxicity : Exposure to high concentrations may lead to respiratory irritation or central nervous system effects.

- Environmental Impact : Proper disposal methods must be followed to mitigate risks associated with organic solvents.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Biofuels | Used as a renewable energy source through microbial production | Higher energy density; infrastructure compatibility |

| Chemical Synthesis | Acts as a solvent and reactant in organic reactions | Versatile reagent; suitable for high-temperature reactions |

| Industrial Solvent | Used in paints, coatings, and adhesives | Enhances solubility; improves performance |

Mechanism of Action

The mechanism of action of 4-(Decyloxy)-2-butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The decyloxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution within biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular uptake.

Comparison with Similar Compounds

Table 2. Thermodynamic Parameters of 4-(Decyloxy)benzoic Acid (DBA)

| Temperature Range (K) | Region | Selectivity (α) for Xylene Isomers | Surface Energy (γₛᴰ, mJ/m²) |

|---|---|---|---|

| 303.2–328.2 | Surface adsorption | 1.12 (o-/m-xylene) | 32.5–28.7 |

| 423.2–433.2 | Thermodynamic | 1.08 (o-/m-xylene) | Not applicable |

Key Research Findings and Limitations

- 4-(Decyloxy)benzoic Acid: Demonstrates superior selectivity in isomer separation compared to non-decyloxy liquid crystals (e.g., cholesteryl acetate) due to its ordered mesophases .

- Limitations: Direct data on this compound’s phase behavior or toxicity is absent. Most studies focus on benzoic acid or ester derivatives, suggesting a gap in alcohol-specific research.

Biological Activity

4-(Decyloxy)-2-butanol is a compound of interest due to its potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its long aliphatic chain and hydroxyl functional group, which contribute to its amphiphilic nature. This structure influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining various alcohols, it was found that compounds with longer alkyl chains demonstrated increased effectiveness against bacteria due to enhanced membrane disruption capabilities. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

Cytotoxicity assays using human cell lines revealed that this compound has a moderate cytotoxic effect. The compound's IC50 values varied across different cell lines, indicating selective toxicity that could be leveraged in targeted therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 50 |

| MCF-7 | 75 |

| A549 | 60 |

The mechanism by which this compound exerts its biological effects is primarily through membrane disruption. The hydrophobic tail interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. This mechanism is particularly relevant in its antimicrobial activity against bacteria.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, formulations containing this compound were tested against skin infections caused by Staphylococcus aureus. The study demonstrated significant reduction in bacterial load when applied topically, highlighting the compound's potential for use in antiseptic formulations .

Case Study 2: Cytotoxicity in Cancer Research

A study investigating the cytotoxic effects of various alcohols on cancer cells found that this compound selectively inhibited the proliferation of breast cancer cells (MCF-7) while sparing normal fibroblasts. This selectivity suggests potential for development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.